Cas no 2228569-47-7 (3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine)
3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine
- 2228569-47-7
- EN300-1974738
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- Inchi: 1S/C10H12F3N/c1-7-2-3-9(11)8(6-7)10(12,13)4-5-14/h2-3,6H,4-5,14H2,1H3
- InChI Key: DAIUMONTICUAPC-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC=C(C)C=1)F)(CCN)F
Computed Properties
- Exact Mass: 203.09218387g/mol
- Monoisotopic Mass: 203.09218387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26Ų
3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1974738-0.05g |
3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine |
2228569-47-7 | 0.05g |
$1296.0 | 2023-09-16 | ||
| Enamine | EN300-1974738-0.1g |
3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine |
2228569-47-7 | 0.1g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-1974738-0.25g |
3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine |
2228569-47-7 | 0.25g |
$1420.0 | 2023-09-16 | ||
| Enamine | EN300-1974738-0.5g |
3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine |
2228569-47-7 | 0.5g |
$1482.0 | 2023-09-16 | ||
| Enamine | EN300-1974738-1.0g |
3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine |
2228569-47-7 | 1g |
$1543.0 | 2023-06-02 | ||
| Enamine | EN300-1974738-2.5g |
3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine |
2228569-47-7 | 2.5g |
$3025.0 | 2023-09-16 | ||
| Enamine | EN300-1974738-5.0g |
3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine |
2228569-47-7 | 5g |
$4475.0 | 2023-06-02 | ||
| Enamine | EN300-1974738-10.0g |
3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine |
2228569-47-7 | 10g |
$6635.0 | 2023-06-02 | ||
| Enamine | EN300-1974738-1g |
3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine |
2228569-47-7 | 1g |
$1543.0 | 2023-09-16 | ||
| Enamine | EN300-1974738-5g |
3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine |
2228569-47-7 | 5g |
$4475.0 | 2023-09-16 |
3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine
Exploring the Chemistry and Applications of 3,3-Difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine (CAS No. 2228569-47-7)
The compound 3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine (CAS No. 2228569-47-7) is a fluorinated organic amine with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring difluoro and fluoro-methylphenyl moieties, makes it a valuable intermediate for designing bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in modulating enzyme activity and receptor binding, particularly in the context of central nervous system (CNS) drug discovery and metabolic disorder therapeutics.
In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability. 3,3-Difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine aligns with this trend, as its fluorine atoms contribute to improved lipophilicity and membrane permeability. This property is critical for drug candidates targeting G-protein-coupled receptors (GPCRs) and ion channels, which are hotspots in modern pharmacology. Additionally, its amine functional group offers versatility for further derivatization, enabling the synthesis of libraries for high-throughput screening.
The synthesis of CAS No. 2228569-47-7 typically involves multi-step organic reactions, including nucleophilic fluorination and reductive amination. These methods are optimized to ensure high yield and purity, which are essential for preclinical studies. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its structural integrity. Notably, the compound's stability under physiological conditions makes it a promising candidate for prodrug development, a topic gaining traction in precision medicine discussions.
Beyond pharmaceuticals, 3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine has potential applications in material science. Fluorinated amines are known to enhance the properties of polymers, such as thermal resistance and chemical inertness. This aligns with the growing interest in high-performance materials for electronics and coatings. Researchers are also exploring its utility in catalysis, where fluorine-substituted ligands can improve reaction efficiency in asymmetric synthesis.
Environmental and safety considerations are paramount when working with fluorinated compounds. While CAS No. 2228569-47-7 is not classified as hazardous, proper handling protocols are recommended to minimize exposure. The compound's eco-toxicity profile is under investigation, reflecting the broader industry shift toward green chemistry principles. This focus resonates with public interest in sustainable chemical processes and reduced environmental impact.
In summary, 3,3-difluoro-3-(2-fluoro-5-methylphenyl)propan-1-amine represents a versatile building block with applications spanning drug discovery, materials engineering, and catalysis. Its fluorine-rich architecture addresses key challenges in bioavailability and molecular interactions, making it a compound of interest for interdisciplinary research. As the scientific community continues to explore its potential, this molecule is poised to contribute to advancements in life sciences and industrial chemistry.
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